5-Methoxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid
Description
Properties
IUPAC Name |
3-methoxy-5-[3-(methylcarbamoyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-17-15(18)11-5-3-4-10(6-11)12-7-13(16(19)20)9-14(8-12)21-2/h3-9H,1-2H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYXVOUOBQLXNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690654 | |
| Record name | 5-Methoxy-3'-(methylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261980-21-5 | |
| Record name | 5-Methoxy-3'-(methylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70690654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxybenzoic acid and 3-(N-methylaminocarbonyl)phenylboronic acid.
Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is employed to couple the 5-methoxybenzoic acid with the 3-(N-methylaminocarbonyl)phenylboronic acid. This reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like palladium(II) acetate.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for reaction monitoring and control is common.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the methylaminocarbonyl moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 5-formyl-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid or 5-carboxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid.
Reduction: Formation of 5-methoxy-3-[3-(N-methylamino)phenyl]benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Research Applications
Building Block in Organic Synthesis
5-Methoxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a valuable reagent in organic chemistry.
Reagent for Chemical Reactions
The compound is used as a reagent in numerous organic synthesis reactions, including Suzuki coupling reactions, where it can facilitate the formation of carbon-carbon bonds. This is particularly useful in creating compounds with specific biological activities.
Biological Research Applications
Biological Activity Studies
Research has indicated that this compound may interact with various enzymes and receptors, suggesting potential biological activities. Studies are ongoing to explore its effects on cellular signaling pathways and enzyme inhibition.
Therapeutic Potential
This compound is being investigated for its potential therapeutic applications, particularly as a pharmaceutical intermediate or active ingredient in drug development. Its interactions with protein kinases, such as those involved in cancer progression, are of particular interest .
Medical Applications
Inhibition of Protein Kinases
One of the most promising applications of this compound is its ability to inhibit protein kinases associated with various diseases, including cancers and inflammatory disorders. This inhibition can lead to decreased cell proliferation and angiogenesis, making it a candidate for cancer therapies .
Potential for Treating Neoplastic Diseases
The compound has shown efficacy against neoplastic diseases by targeting specific tyrosine kinases involved in tumor growth and metastasis. Its ability to modulate these pathways could provide new avenues for cancer treatment strategies .
Industrial Applications
Development of Specialty Chemicals
In industrial settings, this compound is utilized in the development of new materials and specialty chemicals. Its unique properties make it suitable for producing compounds with desired characteristics for various applications.
Material Science Applications
The compound's structural features allow it to be used as a precursor in synthesizing polymers and other materials that require specific chemical properties. This application is particularly relevant in fields such as materials science and nanotechnology.
Case Studies
Mechanism of Action
The mechanism of action of 5-Methoxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparison with key analogues:
Table 1: Structural Comparison of Benzoic Acid Derivatives
Key Observations:
Electronic Effects: The N-methylaminocarbonyl group in the target compound is electron-withdrawing due to the carbonyl moiety, enhancing the acidity of the benzoic acid (lower pKa) compared to methoxy-substituted derivatives like 3-(4-methoxyphenyl)benzoic acid, where the methoxy group is electron-donating . In contrast, 3-methoxy-5-nitrobenzoic acid has a strongly electron-withdrawing nitro group, leading to even greater acidity than the target compound .
Solubility and Reactivity :
- The amide group in the target compound improves water solubility via hydrogen bonding compared to ester-containing analogues like 3-methoxycarbonyl-5-methylbenzoic acid .
- Nitro groups (e.g., in 3-methoxy-5-nitrobenzoic acid) reduce solubility in polar solvents due to increased hydrophobicity .
Research Findings and Data Gaps
- Acidity Trends : Based on substituent effects, the target compound’s pKa is estimated to be between 3.5–4.0 (similar to aspirin derivatives), whereas nitro-substituted analogues may exhibit pKa values below 3.0 .
- Thermal Stability : Compounds with amide groups (e.g., the target) typically show higher melting points (>200°C) compared to esters or nitro derivatives, as seen in (m.p. 217.5–220°C for a triazine-benzoic acid derivative) .
Biological Activity
5-Methoxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological macromolecules, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₅N₁O₄, with a molecular weight of approximately 285.3 g/mol. The compound is characterized by the presence of a methoxy group , a benzoic acid moiety , and an N-methylaminocarbonyl substituent , which contribute to its biological properties and pharmacological potential.
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that it can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but initial studies suggest that it may inhibit or activate enzymatic reactions and influence signal transduction processes.
Antifungal Activity
Recent studies have highlighted the antifungal properties of derivatives related to this compound. For instance, compounds with similar structures have shown activity against Candida species, with minimal inhibitory concentrations (MICs) reported in the range of 31.25 to 125 μg/ml .
Table 1: Antifungal Activity of Related Compounds
| Compound Name | MIC (μg/ml) against C. albicans | MIC (μg/ml) against C. krusei | MIC (μg/ml) against C. parapsilosis |
|---|---|---|---|
| Methyl Ferulate | 31.25 | 62.5 | 62.5 |
| Methyl o-coumarate | 62.5 | 125 | 125 |
| Methyl Biphenyl-3-carboxylate | 62.5 | 62.5 | 62.5 |
This table illustrates the varying antifungal activities of compounds structurally related to this compound.
Antibacterial Activity
In addition to antifungal properties, preliminary studies suggest that this compound may exhibit antibacterial activity against Gram-positive bacteria. While specific data on its antibacterial efficacy remains limited, the structural characteristics similar to other known antibacterial agents indicate potential for further exploration in this area .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Research has shown that modifications in the methoxy and carbonyl groups can significantly influence bioactivity, particularly in antifungal contexts. For example, the presence of a hydroxyl group in certain positions on the benzene ring has been linked to enhanced antifungal activity .
Case Studies
- Study on Antifungal Efficacy : A study conducted on various benzoic acid derivatives demonstrated that those with specific substitutions exhibited potent antifungal effects against multiple Candida strains. The findings suggested that the methoxy substitution pattern plays a critical role in enhancing bioactivity .
- Toxicity Assessment : Another investigation assessed the toxicity profiles of related compounds, revealing that while some derivatives exhibited moderate toxicity, others were non-toxic at tested concentrations. This highlights the importance of structural modifications in reducing adverse effects while maintaining efficacy .
Q & A
Q. What synthetic strategies are recommended for the preparation of 5-Methoxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, and how can reaction yields be optimized?
Answer: The synthesis of this compound likely involves multi-step functionalization of a benzoic acid scaffold. Key steps may include:
- Coupling reactions : Use Suzuki-Miyaura coupling to introduce the 3-(N-methylaminocarbonyl)phenyl group at the 3-position of the benzoic acid core. Catalyst systems such as Pd(PPh₃)₄ with K₂CO₃ in THF/water mixtures have shown efficacy for similar aryl couplings .
- Methoxy group introduction : Methoxylation via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., NaOMe in DMF at 80°C) .
- Yield optimization : Monitor reaction progress via HPLC (as in , SML2281) and adjust stoichiometry of coupling partners (1.2–1.5 equiv. of arylboronic acid derivatives).
Q. How can the structural integrity of this compound be validated?
Answer: Use complementary analytical techniques:
- NMR spectroscopy : Confirm substitution patterns via ¹H NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons in the range δ 6.5–8.0 ppm). Compare with structurally similar compounds in and .
- X-ray crystallography : Resolve dihedral angles between the benzoic acid and phenylcarbamoyl groups to assess steric effects (as demonstrated for trifluoromethyl analogs in ) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₅NO₅: calculated 301.09, observed 301.10 ± 0.02) .
Advanced Research Questions
Q. What mechanistic insights explain conflicting data on the compound’s catalytic activity in Pd-mediated cross-coupling reactions?
Answer: Discrepancies may arise from:
- Steric hindrance : The N-methylaminocarbonyl group at the 3-position creates steric bulk, reducing Pd catalyst accessibility. Compare with less hindered analogs in , where fluoro substituents enhance reactivity .
- Electronic effects : Electron-withdrawing carbamoyl groups may deactivate the aryl ring, slowing oxidative addition. Use Hammett σ constants (σ ≈ 0.78 for carbamoyl) to predict reaction rates .
Q. Methodological Recommendations :
- Perform kinetic studies under varying Pd/ligand ratios (e.g., Xantphos vs. PPh₃).
- Use DFT calculations to model transition states (refer to triazine-based systems in ) .
Q. How do solvent polarity and pH influence the compound’s adsorption efficiency in metal ion removal applications?
Answer: The carboxylic acid moiety’s protonation state (pKa ≈ 4.2–4.5) governs adsorption:
- Acidic conditions (pH < 4) : Protonated COOH group reduces electrostatic interactions with cationic metals (e.g., Co²⁺, Cu²⁺).
- Neutral/basic conditions (pH 6–8) : Deprotonated COO⁻ enhances binding via chelation, as seen in modified active carbons () .
Q. What strategies mitigate degradation of this compound during long-term biological assays?
Answer: Degradation pathways (e.g., ester hydrolysis of the carbamoyl group) can be minimized via:
- Stabilizing additives : Include 0.1% BSA in buffer solutions to reduce non-specific binding .
- Low-temperature storage : Store at –20°C in amber vials to prevent photodegradation (as recommended for similar amides in ) .
- LC-MS monitoring : Track degradation products using a C18 column and 0.1% formic acid in acetonitrile/water gradients .
Q. How do crystallographic data resolve contradictions in reported dihedral angles for analogous benzoic acid derivatives?
Answer: Variations arise from packing forces and substituent electronic effects. For example:
- Trifluoromethyl analogs () exhibit dihedral angles of 15–25° due to steric repulsion .
- Methoxy derivatives () show angles <10° when electron-donating groups enhance planar alignment .
Resolution : Use temperature-dependent crystallography to isolate thermal motion artifacts from true structural differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
